3-Chloro-4-(3-isopropoxyphenoxy)-phenylamine
Description
3-Chloro-4-(3-isopropoxyphenoxy)-phenylamine is a substituted phenylamine derivative characterized by a chloro group at the 3-position and a 3-isopropoxyphenoxy group at the 4-position of the benzene ring. This structural motif places it within a broader class of aromatic amines, where substituents significantly influence physicochemical properties, biological activity, and applications.
Properties
IUPAC Name |
3-chloro-4-(3-propan-2-yloxyphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-10(2)18-12-4-3-5-13(9-12)19-15-7-6-11(17)8-14(15)16/h3-10H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWUBYCRUOBVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-isopropoxyphenoxy)-phenylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-chloroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The phenol group is introduced through an etherification reaction with 3-isopropoxyphenol under basic conditions.
Substitution: Finally, the chloro group is introduced via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3-isopropoxyphenoxy)-phenylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine or hydrocarbon.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
3-Chloro-4-(3-isopropoxyphenoxy)-phenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-isopropoxyphenoxy)-phenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Chloro-4-(3-isopropoxyphenoxy)-phenylamine with key analogues, focusing on substituent effects, biological activity, and toxicity profiles.
Substituent Effects and Molecular Properties
Key Observations :
- Bulky Substituents: The 3-isopropoxyphenoxy group in the target compound introduces steric hindrance, likely reducing metabolic degradation compared to smaller substituents (e.g., methyl or pyridinylmethoxy) .
- Solubility: Piperazinyl derivatives (e.g., 3-Chloro-4-(4-methyl-piperazin-1-yl)-phenylamine) exhibit higher aqueous solubility due to the polar nitrogen moiety, whereas the target compound’s isopropoxyphenoxy group may favor lipid membrane permeability .
Thermal and Optoelectronic Properties (Indirect Comparison)
While direct data on the target compound are lacking, studies on triphenylamine-based azomethines highlight that substituents like hexyloxyphenyl units improve thermal stability (up to 300°C) and optoelectronic properties. The isopropoxyphenoxy group may confer comparable stability, making the compound suitable for material science applications .
Biological Activity
3-Chloro-4-(3-isopropoxyphenoxy)-phenylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by relevant data and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a chlorinated phenyl ring and an isopropoxy-substituted phenoxy group. The molecular formula is , with a molecular weight of approximately 273.78 g/mol.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18ClN |
| Molecular Weight | 273.78 g/mol |
| CAS Number | [Not available] |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and toxicology.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, effective against both gram-positive and gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Antitumor Activity
Preliminary studies suggest potential antitumor effects, with some derivatives exhibiting cytotoxicity against specific cancer cell lines. The compound may induce apoptosis or inhibit cell proliferation through interaction with cellular signaling pathways.
Neuropharmacological Effects
Similar compounds have demonstrated activity as antidepressants and anxiolytics by modulating neurotransmitter systems, particularly serotonin and norepinephrine. The presence of the chlorinated phenyl moiety may enhance binding affinity to neurotransmitter receptors.
The precise mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, similar to other piperazine derivatives that target monoamine oxidase (MAO).
- Receptor Modulation : It may interact with various receptors, including adrenergic and serotonin receptors, influencing neurotransmission and cellular responses.
Comparative Analysis
To understand the relative efficacy of this compound, it can be compared to other compounds with similar structures.
Table 2: Comparison with Similar Compounds
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 4-Fluoropiperazine | Antimicrobial | 25.0 |
| Fluorinated Tyrosinase Inhibitor | Anti-melanogenic | 0.96 |
| Piperazine Derivative | Antitumor | Varies by structure |
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of phenylamines revealed that those containing halogen substitutions exhibited enhanced antibacterial activity against resistant strains of Staphylococcus aureus.
- Antitumor Mechanisms : Research on related compounds indicated that they could induce apoptosis in human breast cancer cells via activation of caspase pathways. Further investigation into the specific pathways affected by this compound is warranted.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
